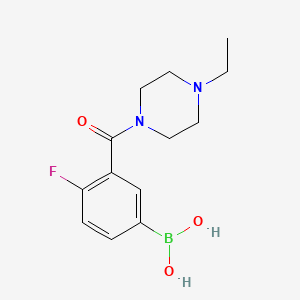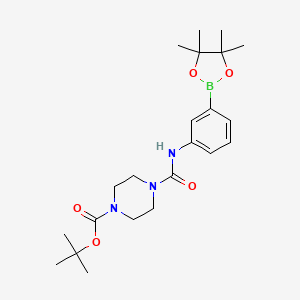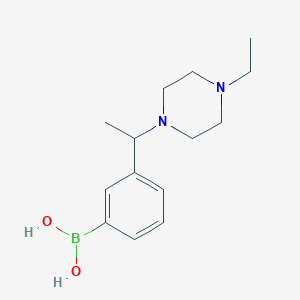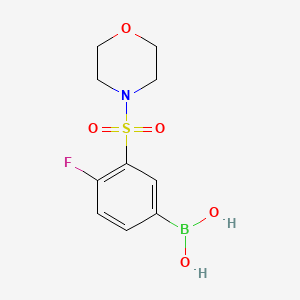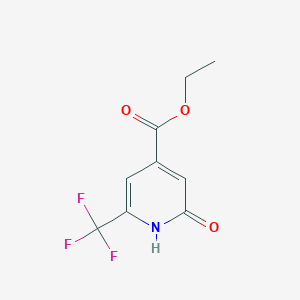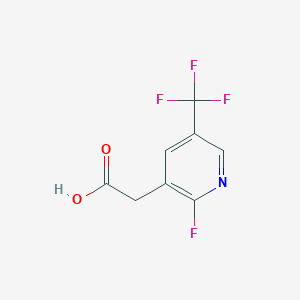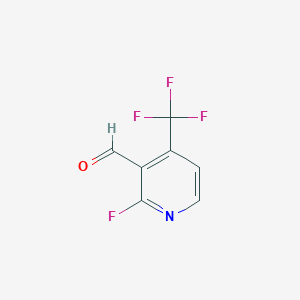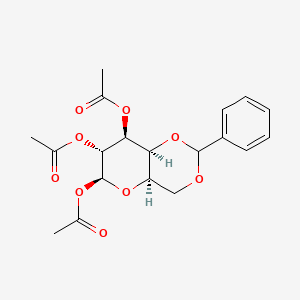
1,2,3-トリ-O-アセチル-4,6-O-ベンジリデン-β-D-ガラクトピラノース
概要
説明
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose is a chemically synthesized derivative of galactose. This compound is notable for its intricate molecular structure, which includes multiple acetyl and benzylidene protecting groups. It is widely used in various fields of scientific research, particularly in the development of antiviral drugs and the study of cellular processes.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of cellular processes, including the investigation of benign and malignant cells.
Industry: The compound is used in the production of various biochemical products and as a reagent in organic synthesis.
作用機序
Target of Action
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose is a chemically synthesized derivative of galactose . Its primary targets are viral enzymes, specifically those associated with HIV and herpes simplex virus (HSV) .
Mode of Action
The distinct structure of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose allows for targeted interactions with these viral enzymes . The compound’s modifications, including fluorination, glycosylation, and methylation, enhance its ability to interact with these targets .
Biochemical Pathways
The biochemical pathways affected by 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose are primarily those involved in viral replication. By interacting with viral enzymes, the compound can disrupt these pathways and inhibit the replication of viruses such as HIV and HSV .
Pharmacokinetics
Its molecular weight (39437 g/mol) and chemical formula (C19H22O9) suggest that it may have good bioavailability .
Result of Action
The result of the action of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose is the inhibition of viral replication. This can lead to a decrease in viral load and potentially slow the progression of viral diseases .
Action Environment
The action of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2°C - 8°C
将来の方向性
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose have been observed to change over time . The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods. It is subject to degradation under certain conditions, which can affect its long-term efficacy. Studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose vary with different dosages in animal models . At lower doses, the compound exhibits antiviral activity without significant adverse effects. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use .
Transport and Distribution
Within cells and tissues, 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose is transported and distributed through specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular size, which affect its ability to traverse cellular membranes .
Subcellular Localization
The subcellular localization of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose is critical for its activity and function . The compound is directed to specific compartments within the cell, including the nucleus and cytoplasm, where it can interact with target biomolecules. Post-translational modifications, such as acetylation, play a role in its targeting and localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
準備方法
The synthesis of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose typically involves the following steps :
Starting Material: The process begins with glucose as the starting material.
Formation of Benzylidene Acetal: Glucose is treated with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. The reaction mixture is stirred for several hours.
Acetylation: The resulting product is dissolved in pyridine and acetic anhydride, and the reaction mixture is stirred at room temperature. The solvents are then co-evaporated with toluene to yield the final product as a white solid.
Crystallization: The product is crystallized from methanol to obtain pure 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose.
化学反応の分析
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and benzylidene groups can be substituted under specific conditions, often involving nucleophilic reagents.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl and benzylidene protecting groups, yielding the free sugar.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose can be compared with other similar compounds, such as :
1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose: This compound has all hydroxyl groups acetylated, making it less specific in its interactions compared to the benzylidene derivative.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: This compound lacks the benzylidene group and has different applications in organic synthesis.
1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose: Similar to the galactopyranose derivative but with a different sugar moiety, leading to variations in reactivity and applications.
特性
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFFJBLSNOZRA-GKJUMJLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



